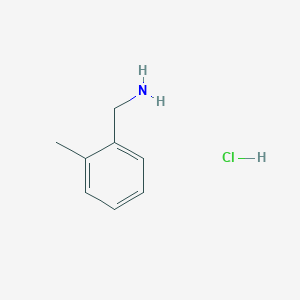

(2-Methylphenyl)methylazanium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Methylphenyl)methylazanium chloride, also known as Xylazine, is a veterinary sedative and analgesic drug. It is commonly used in combination with other drugs to immobilize animals for medical procedures or transportation. Xylazine is a potent alpha-2 adrenergic receptor agonist, which means it binds to and activates a specific type of receptor in the brain and spinal cord. In recent years, Xylazine has gained attention in scientific research due to its potential therapeutic effects in various diseases.

Mecanismo De Acción

(2-Methylphenyl)methylazanium chloride acts on the alpha-2 adrenergic receptors in the brain and spinal cord, which results in a decrease in sympathetic nervous system activity and an increase in parasympathetic nervous system activity. This leads to sedation, analgesia, and muscle relaxation. (2-Methylphenyl)methylazanium chloride also affects other neurotransmitter systems, including dopamine, serotonin, and norepinephrine, which may contribute to its therapeutic effects.

Efectos Bioquímicos Y Fisiológicos

(2-Methylphenyl)methylazanium chloride has a range of biochemical and physiological effects, including decreased heart rate, decreased blood pressure, decreased respiratory rate, and decreased body temperature. It also affects glucose metabolism and can cause hyperglycemia in some animals. (2-Methylphenyl)methylazanium chloride can cause sedation, analgesia, and muscle relaxation, which makes it useful in veterinary medicine for procedures such as surgery and diagnostic imaging.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2-Methylphenyl)methylazanium chloride has several advantages for use in laboratory experiments, including its potent sedative and analgesic effects, its ability to induce muscle relaxation, and its relatively low toxicity. However, (2-Methylphenyl)methylazanium chloride can also have side effects such as respiratory depression, hypotension, and bradycardia, which can be problematic in some experiments. Additionally, (2-Methylphenyl)methylazanium chloride can have variable effects depending on the species and strain of animal being used, which can make it difficult to standardize experiments.

Direcciones Futuras

There are many potential future directions for research on (2-Methylphenyl)methylazanium chloride. One area of interest is the development of new analogs or derivatives of (2-Methylphenyl)methylazanium chloride that have improved therapeutic effects or reduced side effects. Another area of interest is the investigation of the molecular mechanisms underlying (2-Methylphenyl)methylazanium chloride's therapeutic effects, which could lead to the development of new drugs for the treatment of various diseases. Finally, there is a need for more standardized protocols for the use of (2-Methylphenyl)methylazanium chloride in laboratory experiments, which would improve the reproducibility and reliability of scientific research using this drug.

Métodos De Síntesis

(2-Methylphenyl)methylazanium chloride can be synthesized through a multistep process involving the reaction of 2,6-xylidine with formaldehyde, followed by reduction with sodium borohydride and quaternization with methyl chloride. The purity and yield of the final product can be improved by using different solvents and purification techniques.

Aplicaciones Científicas De Investigación

(2-Methylphenyl)methylazanium chloride has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, (2-Methylphenyl)methylazanium chloride has been shown to inhibit tumor growth and metastasis by suppressing angiogenesis and inducing apoptosis in cancer cells. Inflammation is a common factor in many diseases, and (2-Methylphenyl)methylazanium chloride has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, (2-Methylphenyl)methylazanium chloride has been shown to improve cognitive function and reduce neuronal damage by modulating neurotransmitter release and reducing oxidative stress.

Propiedades

Número CAS |

14865-38-4 |

|---|---|

Nombre del producto |

(2-Methylphenyl)methylazanium chloride |

Fórmula molecular |

C8H12ClN |

Peso molecular |

157.64 g/mol |

Nombre IUPAC |

(2-methylphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C8H11N.ClH/c1-7-4-2-3-5-8(7)6-9;/h2-5H,6,9H2,1H3;1H |

Clave InChI |

AFUROYYNHZQQOL-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1CN.Cl |

SMILES canónico |

CC1=CC=CC=C1C[NH3+].[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, salt with 4-methylbenzenesulfonic acid (1:1)](/img/structure/B81062.png)